N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide: is a complex organic compound characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a methylthio-substituted nicotinamide
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-22-17-12(3-2-7-18-17)16(21)19-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIWNMGDFTJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the bithiophene moiety: This can be achieved through a coupling reaction between two thiophene units, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, which can be done through a nucleophilic substitution reaction.
Attachment of the nicotinamide: The final step involves the coupling of the hydroxyethyl-bithiophene intermediate with a methylthio-substituted nicotinamide, typically using a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the nicotinamide can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Mechanism of Action
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the bithiophene and methylthio moieties enhance its binding affinity through π-π interactions. This unique interaction profile positions it as a candidate for drug development.
1.2 Potential Therapeutic Uses
Recent studies have explored the compound's potential in treating conditions associated with nicotinamide adenine dinucleotide (NAD+) depletion. NAD+ is crucial for cellular metabolism and energy production, and its depletion is linked to aging and various diseases . The compound may serve as a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, thereby enhancing NAD+ levels in cells .
1.3 Case Study: NAMPT Activation
A study involving small molecule NAMPT positive allosteric modulators (N-PAMs) demonstrated that compounds similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide could significantly increase NAMPT activity. The screening of over 20,000 compounds revealed several candidates that enhanced enzyme activity by 1.6 to 2.6-fold compared to controls . This suggests that the compound could be developed further for therapeutic applications targeting metabolic disorders.
Organic Electronics
2.1 Electronic Properties
The presence of a bithiophene moiety in this compound contributes to its favorable electronic properties, making it suitable for applications in organic electronics. The compound's ability to facilitate charge transport can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
2.2 Performance Metrics
In preliminary tests, similar compounds have shown promising results in terms of charge mobility and stability under operational conditions. These properties are critical for the development of efficient organic electronic devices.
3.1 Antioxidant Properties
Research indicates that compounds with similar structural characteristics exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases . The bithiophene structure may enhance the compound's ability to scavenge free radicals.
3.2 In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound possess significant antioxidant properties, making them candidates for further exploration in nutraceutical applications .
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The bithiophene moiety may interact with biological membranes or proteins, while the nicotinamide group could modulate enzyme activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(methylthio)nicotinamide
- N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)nicotinamide
- N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is unique due to the combination of its bithiophene and nicotinamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound features a bithiophene moiety, a hydroxyethyl group, and a methylthio-nicotinamide structure. Its molecular formula is with a molecular weight of approximately 285.36 g/mol. The presence of these functional groups contributes to its biological interactions through mechanisms such as hydrogen bonding and π-π stacking.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bithiophene structure allows for significant π–π stacking interactions with biological molecules, while the hydroxyethyl and methylthio groups facilitate hydrogen bonding. These interactions may modulate enzyme activity or receptor signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of bithiophene have been shown to scavenge free radicals effectively, suggesting that this compound might possess similar capabilities .
Antimicrobial Effects
Studies have demonstrated that related bithiophene derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This suggests that this compound could be explored for its potential as an antimicrobial agent.
Inhibition of Cancer Cell Proliferation
Preliminary studies indicate that compounds with similar scaffolds can inhibit cancer cell proliferation. For example, small-molecule inhibitors targeting specific kinases have shown promise in reducing tumor growth in various cancer models. The structure-activity relationship (SAR) studies suggest that modifications to the bithiophene moiety can enhance potency against cancer cell lines .
Case Studies and Research Findings
- Antioxidant Activity Study : A study on Mannich bases revealed that certain derivatives exhibited strong antioxidant activity when tested against DPPH radicals. This highlights the potential for this compound to act as an antioxidant .
- Antimicrobial Evaluation : Research on thiophene derivatives showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents based on the bithiophene structure.
- Cancer Therapeutics : Investigations into the inhibition of Polo-like kinase 1 (Plk1) have shown that small-molecule inhibitors can effectively disrupt cell cycle progression in cancer cells. The SAR studies suggest that modifications to compounds similar to this compound could yield more potent inhibitors for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a bithiophene core (two linked thiophene rings), a hydroxyethyl linker, a methylthio-substituted nicotinamide group, and a secondary alcohol. The bithiophene moiety enhances π-conjugation, influencing electronic properties and potential interactions with biological targets. The methylthio group (-SMe) is susceptible to oxidation (forming sulfoxides/sulfones), while the hydroxyethyl linker introduces stereochemical considerations and hydrogen-bonding capability . The nicotinamide group may participate in metabolic pathways, analogous to vitamin B3 derivatives .
Q. What synthetic methodologies are used to construct the bithiophene core?
Bithiophene synthesis often involves cross-coupling reactions (e.g., Suzuki or Stille couplings) or thiophene functionalization. For regioselective modifications, methods like Vilsmeier-Haack formylation (electrophilic substitution) or lithiation (using n-BuLi) are employed. For example, lithiation at the 5´-position of 5-piperidino-2,2´-bithiophene followed by formylation with DMF yields 5´-formyl derivatives, confirmed via H NMR analysis of proton acidity .
Q. How is structural confirmation achieved post-synthesis?
Use multi-modal characterization:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., methylthio group at δ ~2.5 ppm for H).
- IR : Confirms functional groups (e.g., -OH stretch ~3200–3600 cm).
- Mass Spectrometry : Validates molecular weight (e.g., HRMS for CHNOS).
- X-ray Crystallography : Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How can computational modeling predict the oxidation kinetics of the methylthio group?
Density Functional Theory (DFT) calculates the energy barriers for oxidation pathways (e.g., HO-mediated oxidation to sulfoxide). Molecular dynamics simulations model solvent effects (e.g., polar aprotic vs. protic solvents). Tools like COMSOL Multiphysics integrate reaction kinetics with reactor conditions (e.g., temperature gradients) to optimize oxidation selectivity .
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
- Mechanistic Studies : Compare target engagement (e.g., enzyme inhibition IC) across models.
- Metabolic Profiling : Use LC-MS to identify metabolites that may alter activity in vivo.
- Dose-Response Modeling : Apply Hill equations to assess efficacy thresholds and off-target effects.
- Theoretical Frameworks : Align discrepancies using systems biology models (e.g., PK/PD simulations) .
Q. What reactor designs improve scalability while maintaining yield?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., coupling reactions).
- Membrane Technologies : Separate intermediates in multi-step syntheses (e.g., nanofiltration for catalyst recovery).
- Process Control Systems : Use AI-driven feedback loops (e.g., real-time HPLC monitoring) to adjust residence times and reagent stoichiometry .
Methodological Considerations
- Regioselective Functionalization : For bithiophene derivatives, prioritize electrophilic substitution at the 4-position (electron-rich due to adjacent N-dialkylamino groups) or lithiation at the 5´-position (higher acidity of thiophene β-hydrogens) .
- Oxidation Optimization : Titrate oxidizing agents (e.g., m-CPBA) at 0–5°C to prevent over-oxidation to sulfones .
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot) and characterize all intermediates to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
